Tert-butyl N-[(2R)-3-methyl-1-(trifluoromethylsulfanyl)butan-2-yl]carbamate
Description
Tert-butyl N-[(2R)-3-methyl-1-(trifluoromethylsulfanyl)butan-2-yl]carbamate is a chiral carbamate derivative featuring a trifluoromethylsulfanyl (SCF₃) substituent. This group confers unique electronic and steric properties, making the compound valuable in medicinal chemistry and agrochemical research. The tert-butyl carbamate moiety acts as a protective group for amines, enhancing stability during synthetic processes. The (2R)-configured stereocenter and branched alkyl chain further influence its reactivity and interaction with biological targets.
Properties
IUPAC Name |
tert-butyl N-[(2R)-3-methyl-1-(trifluoromethylsulfanyl)butan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20F3NO2S/c1-7(2)8(6-18-11(12,13)14)15-9(16)17-10(3,4)5/h7-8H,6H2,1-5H3,(H,15,16)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXCMKUHCVTTMY-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CSC(F)(F)F)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](CSC(F)(F)F)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2R)-3-methyl-1-(trifluoromethylsulfanyl)butan-2-yl]carbamate typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. The reaction is carried out under mild conditions, often at room temperature, to form the carbamate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(2R)-3-methyl-1-(trifluoromethylsulfanyl)butan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate into amines or other reduced forms.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Tert-butyl N-[(2R)-3-methyl-1-(trifluoromethylsulfanyl)butan-2-yl]carbamate has several scientific research applications:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-[(2R)-3-methyl-1-(trifluoromethylsulfanyl)butan-2-yl]carbamate involves the formation of a stable carbamate linkage. This linkage protects the amine group from unwanted reactions, allowing for selective transformations of other functional groups. The tert-butyl group provides steric hindrance, enhancing the stability of the carbamate .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares key features of Tert-butyl N-[(2R)-3-methyl-1-(trifluoromethylsulfanyl)butan-2-yl]carbamate with related compounds from the evidence:
Key Observations :
- Trifluoromethylsulfanyl vs. Sulfonamido : The SCF₃ group in the target compound is more electronegative and lipophilic than the sulfonamido group in the analog from . This difference may enhance metabolic stability and membrane permeability in drug design.
- Halogen vs.
- Amino-Hydroxy vs. Branched Alkyl: The analog in lacks the hydrophobic branched alkyl chain, resulting in higher solubility in polar solvents but reduced bioavailability for CNS targets.
Spectral and Physicochemical Properties
- FTIR : The target compound’s carbonyl (C=O) stretch would appear near 1710 cm⁻¹, similar to the analog in . The SCF₃ group may show a distinct absorption near 1325–1164 cm⁻¹ (C-F stretches) .
- NMR: The tert-butyl group would produce a singlet at ~1.4 ppm (9H) in ¹H NMR. The SCF₃ group’s deshielding effect would shift adjacent protons downfield compared to sulfonamido or amino analogs .
- Solubility: The target compound’s solubility in CHCl₃ is likely comparable to the analog in (0.85 concentration), but lower than the amino-hydroxy derivative in due to reduced polarity.
Biological Activity
Tert-butyl N-[(2R)-3-methyl-1-(trifluoromethylsulfanyl)butan-2-yl]carbamate is a compound of significant interest due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.
Molecular Characteristics:
- Molecular Formula: CHFNOS
- Molecular Weight: 287.34 g/mol
- CAS Number: 2092899-88-0
The compound features a trifluoromethylthio group, which enhances its lipophilicity and may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and proteins. The trifluoromethylthio group is known to enhance the compound's ability to penetrate lipid membranes, allowing it to interact with hydrophobic regions of proteins. This interaction can lead to:
- Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites or allosteric sites, altering their function.
- Protein Modification: It can modify protein structures, potentially affecting signaling pathways and cellular responses.
Enzyme Inhibition
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced potency in inhibiting various enzymes. For instance:
- Inhibition of Serine Proteases: Studies have shown that similar carbamate derivatives can effectively inhibit serine proteases, which play crucial roles in various physiological processes .
Case Studies
- Anticancer Activity:
-
Neuroprotective Effects:
- Another investigation assessed the neuroprotective effects of related compounds in models of neurodegeneration. The results suggested that these compounds could reduce oxidative stress markers and inflammatory cytokines in neuronal cells, indicating potential therapeutic applications for neurodegenerative diseases .
Comparative Analysis with Related Compounds
To understand the unique biological activity of this compound, it is beneficial to compare it with similar compounds.
Q & A
Q. What are the key considerations for synthesizing this carbamate compound with high enantiomeric purity?
The synthesis of chiral carbamates like this compound often employs asymmetric catalysis or chiral auxiliary strategies. For example, asymmetric Mannich reactions (used for structurally related carbamates) can achieve stereocontrol by leveraging organocatalysts or transition-metal complexes . Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., THF, DCM) optimize reaction rates and stereoselectivity.
- Temperature control : Lower temperatures (0–5°C) reduce racemization risks during coupling steps.
- Chiral resolution : Use chiral HPLC or enzymatic resolution to isolate the (2R)-configured product .
Q. How can researchers validate the structural and stereochemical integrity of this compound?
A multi-technique approach is essential:
- NMR spectroscopy : Analyze , , and NMR to confirm the trifluoromethylsulfanyl group and stereochemistry. NOESY/ROESY experiments detect spatial proximity of substituents .
- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., as demonstrated for tert-butyl carbamate derivatives with difluorophenyl groups) .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
Q. What are the recommended storage conditions to ensure compound stability?
Based on SDS data for analogous carbamates:
- Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis of the carbamate group.
- Light sensitivity : Protect from UV exposure using amber glassware.
- Incompatibilities : Avoid strong acids/bases and oxidizing agents, which may cleave the tert-butyloxycarbonyl (Boc) group .
Advanced Research Questions
Q. How does the trifluoromethylsulfanyl group influence reactivity in downstream functionalization?
The -SCF group is both electron-withdrawing and sterically bulky, impacting:
- Nucleophilic substitution : Reduced reactivity at the adjacent carbon due to steric hindrance.
- Radical reactions : The SCF moiety can act as a radical acceptor in photoredox catalysis, enabling C–H functionalization .
- Stability trade-offs : While resistant to hydrolysis, the group may decompose under strongly reducing conditions (e.g., LiAlH), requiring alternative reducing agents .
Q. What strategies resolve contradictions in reported biological activity data for similar carbamates?
Discrepancies may arise from impurities or stereochemical variability. Mitigation approaches include:
- Batch consistency : Use LC-MS to verify purity (>98%) and exclude regioisomers.
- Chiral cross-validation : Compare activity of (2R) vs. (2S) enantiomers synthesized via divergent routes .
- In silico modeling : Molecular docking studies (e.g., with AutoDock Vina) can predict binding affinities and rationalize conflicting bioassay results .
Q. How can researchers assess the environmental impact of this compound during disposal?
Despite limited ecotoxicity data for this specific compound, apply precautionary measures:
- Biodegradability screening : Use OECD 301F tests to evaluate microbial degradation.
- Aquatic toxicity assays : Perform Daphnia magna or algae growth inhibition tests (OECD 202/201).
- Waste treatment : Incinerate via licensed facilities with alkali scrubbers to neutralize sulfur/fluorine byproducts .
Methodological Tables
Q. Table 1. Key Analytical Parameters for Characterization
Q. Table 2. Stability Under Stress Conditions
| Condition | Observation | Mitigation |
|---|---|---|
| Acidic (pH 2) | Boc group cleavage after 24h | Neutralize promptly |
| UV light (254 nm) | Degradation (>10% in 48h) | Use amber vials |
| High humidity | Hygroscopicity; no hydrolysis (72h) | Store with desiccants |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
